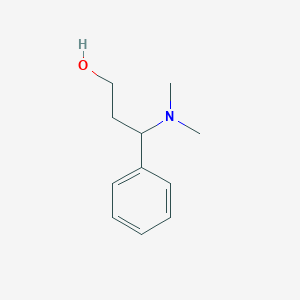

3-(Dimethylamino)-3-phenylpropan-1-ol

CAS No.: 81402-52-0

Cat. No.: VC2447202

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81402-52-0 |

|---|---|

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 3-(dimethylamino)-3-phenylpropan-1-ol |

| Standard InChI | InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |

| Standard InChI Key | LPTVKPNWVGBWSU-UHFFFAOYSA-N |

| SMILES | CN(C)C(CCO)C1=CC=CC=C1 |

| Canonical SMILES | CN(C)C(CCO)C1=CC=CC=C1 |

Introduction

Chemical Properties and Structure

3-(Dimethylamino)-3-phenylpropan-1-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. The structure consists of a propanol backbone with a phenyl group and a dimethylamino group attached at the C-3 position. This arrangement creates a chiral center, making the compound optically active with distinct R and S enantiomers that can exhibit different biological activities.

The compound features several key functional groups that contribute to its chemical reactivity:

-

A hydroxyl group (-OH) at the end of the propanol chain

-

A dimethylamino group (-N(CH3)2) at the C-3 position

-

A phenyl ring attached to the C-3 carbon

Physical and Chemical Data

Below is a comprehensive table of the chemical and physical properties of 3-(Dimethylamino)-3-phenylpropan-1-ol:

| Property | Value |

|---|---|

| CAS Number | 81402-52-0 |

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 3-(dimethylamino)-3-phenylpropan-1-ol |

| Standard InChI | InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |

| Standard InChIKey | LPTVKPNWVGBWSU-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(CCO)C1=CC=CC=C1 |

| Physical State | Typically a solid at room temperature |

| Solubility | Soluble in organic solvents, limited water solubility |

Structural Characteristics

The compound's structure provides it with several important characteristics:

-

The chiral center at C-3 allows for enantiomeric forms (R and S)

-

The phenyl group contributes to its ability to participate in π-π interactions

-

The dimethylamino group provides basic properties and potential for hydrogen bonding

-

The hydroxyl group offers possibilities for hydrogen bonding and derivatization

Synthesis and Preparation

The synthesis of 3-(Dimethylamino)-3-phenylpropan-1-ol typically involves multi-step processes starting from readily available precursors such as benzaldehyde, dimethylamine, and formaldehyde. These processes can yield both enantiomers, which have distinct biological properties and applications.

Common Synthetic Routes

Several synthetic pathways can be employed to produce this compound:

-

Reductive amination of phenylacetone derivatives with dimethylamine in the presence of suitable reducing agents

-

Multi-step synthesis starting from benzaldehyde and other readily available precursors

-

Reactions involving Grignard reagents to establish the carbon skeleton followed by functional group transformations

Enantioselective Synthesis

For applications requiring specific enantiomers, stereoselective methods can be employed:

-

Using chiral auxiliaries to direct the stereochemistry during key bond-forming steps

-

Employing chiral catalysts for enantioselective transformations

-

Enzymatic resolution of racemic mixtures to isolate the desired enantiomer

Industrial Production Considerations

In industrial settings, the production of this compound requires optimization of reaction conditions to ensure high yields and purity. Continuous flow reactors may be employed to improve control over reaction parameters and enhance the efficiency of production processes.

Biochemical Interactions

3-(Dimethylamino)-3-phenylpropan-1-ol is known to interact with various biological systems and can influence cellular processes through multiple mechanisms.

Enzyme Interactions

The compound has been noted to interact with mitochondrial monoamine oxidase, an enzyme responsible for the oxidative deamination of monoamines. This interaction may be relevant to its potential pharmacological effects and applications in neurochemical research.

Cellular Effects

The compound can influence cellular functions through various mechanisms, including:

-

Effects on cell signaling pathways

-

Impacts on gene expression

-

Alterations in cellular metabolism

These effects may contribute to its potential biological activities and pharmacological applications.

Applications in Research and Industry

3-(Dimethylamino)-3-phenylpropan-1-ol has diverse applications in both research and industrial contexts.

Pharmaceutical Applications

This compound serves as a valuable building block for synthesizing biologically active molecules, including pharmaceuticals. Its structural features allow it to be incorporated into diverse chemical structures with potential therapeutic applications.

Synthetic Intermediates

The compound functions as an important intermediate in organic synthesis due to its functional groups that allow for further transformations. It can be used in the preparation of various derivatives with modified properties.

Analytical Standards

As a compound identified as an impurity in pharmaceutical products like fluoxetine and dapoxetine, it serves as an important analytical standard for quality control purposes .

Pharmaceutical Relevance

3-(Dimethylamino)-3-phenylpropan-1-ol has been identified as having significant connections to pharmaceutical compounds.

Relationship to Antidepressants

The compound is noted as an impurity related to fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI) antidepressant . This relationship suggests structural similarity to compounds with known psychoactive properties.

Dapoxetine Connection

It has also been identified as "Dapoxetine Impurity 12," indicating its relevance to the synthesis and quality control of dapoxetine, a medication used for premature ejaculation .

Comparison with Structural Analogs

Understanding the similarities and differences between 3-(Dimethylamino)-3-phenylpropan-1-ol and related compounds provides valuable insights into structure-activity relationships.

Comparison with 3-(Dimethylamino)-1-phenylpropan-1-ol

A closely related compound is 3-(Dimethylamino)-1-phenylpropan-1-ol, which differs in the position of the phenyl and hydroxyl groups. This positional isomer has distinct chemical properties and potentially different biological activities.

| Property | 3-(Dimethylamino)-3-phenylpropan-1-ol | 3-(Dimethylamino)-1-phenylpropan-1-ol |

|---|---|---|

| CAS Number | 81402-52-0 | 5424-50-0 (hydrochloride salt) |

| Molecular Formula | C11H17NO | C11H17NO (same for free base) |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol (free base) |

| Structure | Phenyl and NMe2 at C-3, OH at C-1 | Phenyl and OH at C-1, NMe2 at C-3 |

| Pharmaceutical Relevance | Dapoxetine impurity | Related to various analgesic compounds |

Stereoisomers

The R and S enantiomers of 3-(Dimethylamino)-3-phenylpropan-1-ol may exhibit different biological activities and applications. The R-enantiomer, (R)-3-(Dimethylamino)-3-phenylpropan-1-ol (CAS: 82769-74-2), has been specifically identified in pharmaceutical contexts .

Analytical Methods

Various analytical techniques are employed for the detection, identification, and quantification of 3-(Dimethylamino)-3-phenylpropan-1-ol.

Spectroscopic Methods

Spectroscopic techniques used for characterization include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass spectrometry

-

Infrared spectroscopy

These methods help confirm the identity and purity of the synthesized compound.

Chromatographic Techniques

Chromatographic methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) are commonly employed for the separation and quantification of this compound, particularly in pharmaceutical quality control contexts.

Future Research Directions

Future research on 3-(Dimethylamino)-3-phenylpropan-1-ol may focus on several promising areas:

Structure-Activity Relationship Studies

Investigating how structural modifications affect the biological activity of this compound could lead to the development of derivatives with enhanced properties for specific applications.

Pharmaceutical Development

Further exploration of its potential as a building block for novel therapeutic agents could yield valuable insights for drug discovery programs.

Synthetic Methodology Improvements

Development of more efficient and environmentally friendly methods for synthesizing this compound and its derivatives would benefit both research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume